Clorprenaline hydrochloride

描述

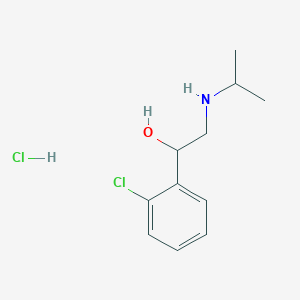

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCPUCRSKRHVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3811-25-4 (Parent) | |

| Record name | Clorprenaline hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5046699 | |

| Record name | Clorprenaline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-90-0 | |

| Record name | Benzenemethanol, 2-chloro-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6933-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorprenaline hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | clorprenaline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clorprenaline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORPRENALINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34A8V28IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Clorprenaline Hydrochloride for Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorprenaline hydrochloride, a β2-adrenergic receptor agonist, has been utilized for its bronchodilator effects.[1][2] The successful formulation of a drug product containing this compound is contingent on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound relevant to formulation development. Due to a notable scarcity of publicly available quantitative data for this specific compound, this guide also details the standard experimental protocols necessary for the determination of these critical parameters.[3] This document is intended to be a foundational resource, enabling researchers and formulation scientists to undertake a systematic evaluation of this compound for the development of stable, safe, and efficacious pharmaceutical dosage forms.

Chemical Identity

This compound is the hydrochloride salt of Clorprenaline.[4] It is a sympathomimetic amine that has been primarily used in some regions for the management of respiratory conditions such as asthma.[5]

| Property | Value | Reference |

| Chemical Name | 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | [6] |

| Synonyms | Isoprophenamine hydrochloride, Chlorprenaline hydrochloride | [2][5] |

| Molecular Formula | C₁₁H₁₇Cl₂NO | [2] |

| Molecular Weight | 250.16 g/mol | [7] |

| CAS Number | 6933-90-0 | [8] |

| Appearance | A solid, crystalline powder. | [2] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation design, as these properties influence its dissolution, absorption, stability, and overall bioavailability.

Solubility

Solubility is a critical determinant of a drug's dissolution rate and, consequently, its bioavailability. The solubility of this compound has been reported in several common pharmaceutical solvents.

| Solvent | Solubility | Notes | Reference |

| Water | ≥100 mg/mL | Saturation unknown | [1] |

| 50 mg/mL | [9] | ||

| DMSO | ≥8.35 mg/mL | [7] | |

| 50 mg/mL | Moisture-absorbing DMSO may reduce solubility | [9] | |

| Ethanol | 50 mg/mL | [9] | |

| PBS (pH 7.2) | 10 mg/mL | [2] |

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Dissociation Constant (pKa)

Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.

Melting Point

The melting point is an indicator of purity and can influence the physical stability of the solid form of a drug. A sharp melting range is characteristic of a pure crystalline substance. A specific melting point for this compound (CAS 6933-90-0) is not consistently reported in the readily available literature.

The capillary method is a standard pharmacopeial technique for determining the melting range of a solid material.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a drug can exhibit different physicochemical properties, including solubility, melting point, and stability, which can impact bioavailability and manufacturability. There are no specific studies on the polymorphism of this compound found in the searched literature. Given that many pharmaceutical compounds exhibit polymorphism, a thorough investigation is warranted during formulation development.[11]

A combination of techniques is typically employed to screen for and characterize different polymorphic forms of a drug substance.

Stability

Stability testing is essential to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life. One supplier notes that this compound is stable for at least four years when stored at -20°C.[2] A safety data sheet indicates that it is stable under recommended storage conditions, though specifics are not provided.[12] Comprehensive stability studies under various stress conditions are necessary for formulation development.

Forced degradation studies are conducted to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.

Mechanism of Action and Signaling Pathway

This compound is a β2-adrenergic receptor agonist.[4] Its therapeutic effect, particularly bronchodilation, is mediated through the activation of β2-adrenergic receptors on bronchial smooth muscle cells. This initiates a G-protein-coupled receptor signaling cascade.[3]

Conclusion

This technical guide has summarized the available physicochemical data for this compound and outlined the necessary experimental protocols for a comprehensive preformulation investigation. While some basic properties are known, there is a clear need for detailed experimental determination of its pKa, melting point, potential polymorphic forms, and stability profile under various conditions. The provided experimental workflows offer a systematic approach for researchers and formulation scientists to generate the requisite data for the development of a robust and reliable pharmaceutical product containing this compound. The elucidation of these properties is a critical step in mitigating risks during drug development and ensuring the final product meets all quality and performance standards.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C11H19Cl2NO2 | CID 21784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clorprenaline - Wikipedia [en.wikipedia.org]

- 6. Benzenemethanol, 2-chloro-alpha-(((1-methylethyl)amino)methyl)-, hydrochloride (1:1) | C11H17Cl2NO | CID 23360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. raybiotech.com [raybiotech.com]

- 8. This compound | 6933-90-0 [chemicalbook.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Clorprenaline | C11H16ClNO | CID 2810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Clorprenaline Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Clorprenaline hydrochloride, a β2-adrenergic receptor agonist. Detailed methodologies for its synthesis, purification, and characterization using various analytical techniques are presented. This document also explores the synthesis of potential analogs and outlines the key signaling pathways associated with Clorprenaline's mechanism of action. All quantitative data is summarized in structured tables, and key experimental workflows and pathways are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers and professionals in drug development.

Introduction

Clorprenaline, chemically known as 1-(2-chlorophenyl)-2-(isopropylamino)ethanol, is a sympathomimetic amine that functions as a selective β2-adrenergic receptor agonist.[1] Its hydrochloride salt is utilized for its bronchodilatory effects in the treatment of respiratory conditions such as asthma and bronchitis.[2][3] The therapeutic action of Clorprenaline is achieved through the activation of a well-defined signaling cascade within bronchial smooth muscle cells, leading to muscle relaxation and bronchodilation.[1][4] This guide details the synthetic pathways, experimental protocols for characterization, and the underlying mechanism of action of this compound and its potential analogs.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2'-chloroacetophenone. The general synthetic scheme involves bromination of the starting material, followed by amination with isopropylamine (B41738), and subsequent reduction of the keto group to a hydroxyl group.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-2'-chloroacetophenone [1][5]

-

Materials: 2'-Chloroacetophenone, Copper(II) bromide or liquid bromine, appropriate solvent (e.g., water or organic solvent).

-

Procedure: 2'-Chloroacetophenone is reacted with a brominating agent. If using copper(II) bromide, the reaction is typically carried out in a suitable solvent with heating.[1] Alternatively, direct bromination with liquid bromine in water can be performed.[5] The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the product is extracted with an organic solvent (e.g., dichloromethane), washed, dried, and the solvent is evaporated to yield 2-bromo-2'-chloroacetophenone.[5] Purification can be achieved by column chromatography.[5]

Step 2: Synthesis of 1-(2-Chlorophenyl)-2-(isopropylamino)ethanone [1]

-

Materials: 2-Bromo-2'-chloroacetophenone, Isopropylamine, suitable solvent (e.g., ethanol).

-

Procedure: 2-Bromo-2'-chloroacetophenone is dissolved in a suitable solvent and reacted with an excess of isopropylamine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure, and the residue is worked up to isolate the desired product.

Step 3: Synthesis of Clorprenaline (free base) [1]

-

Materials: 1-(2-Chlorophenyl)-2-(isopropylamino)ethanone, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727).

-

Procedure: The ketone intermediate is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise while maintaining the temperature. The reaction is stirred until the reduction is complete (monitored by TLC). The excess borohydride is quenched, and the solvent is removed. The product is then extracted and purified.

Step 4: Synthesis of this compound [6]

-

Materials: Clorprenaline (free base), Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol (B145695) or ether).

-

Procedure: The purified Clorprenaline free base is dissolved in a suitable anhydrous solvent like ethanol. A solution of hydrochloric acid in the same or another anhydrous solvent is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution. The precipitate is collected by filtration, washed with a non-polar solvent (e.g., ether), and dried under vacuum to yield this compound.[6] The monohydrate form can be obtained by crystallization from an ethanol-water mixture, yielding a product with a melting point of approximately 163-164°C.[6]

Synthesis of Clorprenaline Analogs

The synthesis of Clorprenaline analogs can be achieved by modifying the starting materials or the amine reactant.

-

Analogs with substitutions on the phenyl ring: Starting with appropriately substituted chloroacetophenones allows for the introduction of different functional groups on the aromatic ring.

-

Analogs with different N-alkyl groups: By replacing isopropylamine with other primary or secondary amines in the amination step, a variety of N-substituted analogs can be synthesized.

The general synthetic route would remain similar to that of Clorprenaline, with adjustments in reaction conditions and purification methods as needed based on the specific properties of the analogs.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized this compound.

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₁₁H₁₆ClNO · HCl |

| Molecular Weight | 250.16 g/mol [7] |

| Appearance | Crystalline solid[8] |

| Melting Point | ~163-164°C (monohydrate)[6] |

| ¹H NMR (Expected) | Aromatic protons (multiplet, ~7.2-7.6 ppm), CH-OH proton (multiplet), CH-N proton (multiplet), CH₂-N protons (multiplet), CH(CH₃)₂ proton (multiplet), CH(CH ₃)₂ protons (doublet). |

| ¹³C NMR (Expected) | Aromatic carbons (~120-140 ppm), C-Cl carbon, C-OH carbon, C-N carbon, CH(CH₃)₂ carbon, CH(C H₃)₂ carbons. |

| FTIR (Expected) | O-H stretch (~3300-3400 cm⁻¹), N-H stretch, C-H stretches (aromatic and aliphatic), C=C stretch (aromatic), C-O stretch, C-N stretch, C-Cl stretch. |

| Mass Spectrometry (GC-MS) | Top m/z peaks at 72, 30, and 43.[9] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. The chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate. The FTIR spectrum is recorded, and the characteristic absorption bands are identified to confirm the presence of key functional groups.

Mass Spectrometry (MS)

-

Protocol: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The mass spectrum is obtained, showing the molecular ion peak and fragmentation pattern, which helps in confirming the molecular weight and structure.

High-Performance Liquid Chromatography (HPLC)

-

Protocol: The purity of the synthesized compound is assessed by HPLC. A solution of the sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV). The retention time and peak area are used to determine the purity of the compound.

Characterization Workflow

Caption: Workflow for the characterization of Clorprenaline HCl.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a β2-adrenergic receptor agonist.[1][4] The binding of Clorprenaline to these G-protein coupled receptors on bronchial smooth muscle cells initiates a signaling cascade that results in muscle relaxation and bronchodilation.[1][4]

Signaling Pathway of Clorprenaline

Caption: Signaling pathway of Clorprenaline.

The key steps in the signaling pathway are:

-

Receptor Binding: Clorprenaline binds to the β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[1]

-

G-Protein Activation: This binding activates the associated Gs protein.[1]

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[1]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][4]

-

Protein Kinase A Activation: The increased intracellular levels of cAMP activate Protein Kinase A (PKA).[1]

-

Muscle Relaxation: PKA phosphorylates various intracellular proteins, which ultimately leads to a decrease in intracellular calcium levels and relaxation of the bronchial smooth muscle, resulting in bronchodilation.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound and its potential analogs. The outlined synthetic route, starting from 2'-chloroacetophenone, offers a viable pathway for its preparation. The characterization protocols described, employing a range of spectroscopic and chromatographic techniques, are essential for ensuring the identity and purity of the synthesized compound. A thorough understanding of its synthesis, characterization, and mechanism of action is crucial for researchers and professionals in the field of drug discovery and development, facilitating further studies on its therapeutic potential and the development of novel analogs with improved pharmacological profiles.

References

- 1. Synthesis of Isotope-labeled D6-Clorprenaline [finechemicals.com.cn]

- 2. This compound | 6933-90-0 [chemicalbook.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound | C11H19Cl2NO2 | CID 21784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-2'-chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 6. Clorprenaline | 3811-25-4 [amp.chemicalbook.com]

- 7. Benzenemethanol, 2-chloro-alpha-(((1-methylethyl)amino)methyl)-, hydrochloride (1:1) | C11H17Cl2NO | CID 23360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Clorprenaline | C11H16ClNO | CID 2810 - PubChem [pubchem.ncbi.nlm.nih.gov]

Early Pharmacological Studies on the Bronchodilator Effects of Clorprenaline: A Technical Guide

Introduction

Clorprenaline, also known as isoprophenamine, is a sympathomimetic amine belonging to the class of β2-adrenergic receptor agonists.[1][2] Early pharmacological research identified its potential as a bronchodilator for the management of respiratory conditions characterized by airway obstruction, such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] This technical guide provides a comprehensive overview of the early pharmacological studies on Clorprenaline, focusing on its mechanism of action, experimental evaluation, and the available (though limited) quantitative data. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Clorprenaline exerts its bronchodilator effect through its action as a selective β2-adrenergic receptor agonist.[3][4][5] The binding of Clorprenaline to β2-adrenergic receptors, which are G-protein coupled receptors located on the surface of bronchial smooth muscle cells, initiates a well-defined signaling cascade.[3] This activation stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, ultimately resulting in bronchodilation.[3] Some evidence also suggests that Clorprenaline may inhibit the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells, which would contribute to its therapeutic effects in asthma.[2]

Quantitative Pharmacological Data

Despite its history in pharmaceutical research, detailed quantitative pharmacological and pharmacokinetic data for Clorprenaline are conspicuously sparse in publicly available literature.[3] The following tables summarize the status of key quantitative parameters.

| Parameter | Value | Reference |

| Efficacy (EC50) | ||

| Bronchodilation (in vitro) | Not Reported | [3] |

| Potency (pD2) | ||

| Guinea Pig Trachea | Not Reported | |

| Receptor Binding Affinity | ||

| Ki (β2-adrenoceptor) | Not Reported | [3] |

| Kd (β2-adrenoceptor) | Not Reported | |

| IC50 (β2-adrenoceptor) | Not Reported | [3] |

| Parameter | Value | Reference |

| Pharmacokinetic Profile | ||

| Cmax | Not Reported | [3] |

| Tmax | Not Reported | [3] |

| Half-life | Not Reported | [3] |

Experimental Protocols

The evaluation of the bronchodilator effects of Clorprenaline in early studies would have followed established pharmacological protocols for assessing β2-adrenergic agonists. These methodologies are designed to characterize the potency, efficacy, and selectivity of a compound.

In Vitro Assessment: Isolated Organ Bath Studies

This ex vivo method provides a functional measure of a compound's ability to relax airway smooth muscle. The guinea pig trachea is a classical model for this purpose.

Protocol:

-

Tissue Preparation: A male Hartley guinea pig is euthanized, and the trachea is carefully dissected and placed in a Krebs-Henseleit physiological salt solution. The trachea is then cut into rings or strips.

-

Mounting: The tracheal preparations are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2 to maintain physiological pH.

-

Tension Application: A resting tension is applied to the tissue, and it is allowed to equilibrate.

-

Contraction Induction: A contractile agent, such as histamine or methacholine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.

-

Drug Administration: Cumulative concentrations of Clorprenaline are added to the bath, and the resulting relaxation of the contracted tissue is measured isometrically.

-

Data Analysis: Concentration-response curves are plotted to determine the potency (EC50 or pD2 value) and maximal relaxation (efficacy) of Clorprenaline.

In Vivo Assessment: Bronchodilator Activity in Animal Models

In vivo studies in animal models, such as guinea pigs or dogs, are essential to evaluate the bronchodilator effects in a whole-organism context.

Protocol:

-

Animal Model: Anesthetized and mechanically ventilated guinea pigs are commonly used.

-

Induction of Bronchoconstriction: A bronchoconstrictor agent, such as acetylcholine (B1216132) or histamine, is administered intravenously to induce an increase in airway resistance.

-

Drug Administration: Clorprenaline is administered, typically intravenously or via aerosol inhalation.

-

Measurement of Bronchodilation: The primary endpoint is the measurement of the inhibition of the bronchoconstrictor response. This is often quantified by measuring changes in pulmonary resistance and dynamic lung compliance.

-

Cardiovascular Safety: Cardiovascular parameters, such as heart rate and blood pressure, are monitored to assess the selectivity of the compound for β2- over β1-adrenergic receptors.

Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for its specific receptor target.

Protocol:

-

Membrane Preparation: Cell membranes expressing β2-adrenergic receptors are prepared from a suitable source, such as transfected cell lines or tissues rich in these receptors (e.g., lung tissue).

-

Radioligand Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-CGP 12177) that has a high affinity and specificity for the β2-adrenergic receptor.

-

Competitive Binding: Increasing concentrations of unlabeled Clorprenaline are added to compete with the radioligand for binding to the receptors.

-

Separation and Quantification: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to calculate the inhibitory constant (Ki) or the concentration of Clorprenaline that inhibits 50% of the specific binding of the radioligand (IC50), which are measures of the compound's receptor binding affinity.

Visualizations

Signaling Pathway

Caption: Signaling pathway of Clorprenaline in bronchial smooth muscle cells.

Experimental Workflows

Caption: Workflow for in vitro assessment of Clorprenaline's bronchodilator activity.

Caption: Workflow for in vivo assessment of Clorprenaline's bronchodilator activity.

References

Chemical structure and CAS number for Clorprenaline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Clorprenaline hydrochloride, a selective β2-adrenergic receptor agonist. It covers the compound's chemical structure, mechanism of action, and relevant experimental protocols. While detailed quantitative pharmacological data is limited in publicly accessible literature, this document consolidates available information to serve as a foundational resource.

Chemical Identity and Structure

This compound is the hydrochloride salt of Clorprenaline. It is essential to distinguish between the different forms of the compound, as they are associated with distinct CAS numbers.

Chemical Structure:

-

IUPAC Name: 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrate;hydrochloride[1]

-

Molecular Formula: C₁₁H₁₉Cl₂NO₂ (monohydrate)[1]

-

Molecular Weight: 268.18 g/mol (monohydrate)[1]

CAS Numbers:

-

Clorprenaline (free base): 3811-25-4[2]

A variety of synonyms for this compound exist in scientific literature and commercial products, including Isoprophenamine, Broncon, and Clopinerin.[1]

Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound functions as a selective β2-adrenergic receptor agonist, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[1] The binding of Clorprenaline to the β2-adrenergic receptor, a G-protein coupled receptor, initiates a well-defined signaling cascade.

This activation stimulates the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase.[3] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle.

Below is a diagram illustrating the signaling pathway of this compound.

References

Clorprenaline Hydrochloride: A Technical Overview for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, mechanism of action, and analytical methodologies related to Clorprenaline hydrochloride.

Chemical Identity and Notations

This compound is a sympathomimetic amine, classified as a β2-adrenergic receptor agonist.[1][2] For unambiguous identification and use in computational chemistry, the following InChI and SMILES notations are provided.

| Notation Type | Identifier |

| InChI | InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H[3] |

| SMILES | CC(C)NCC(C1=CC=CC=C1Cl)O.Cl[3] |

Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound functions as a selective β2-adrenergic receptor agonist.[1][4] Its primary therapeutic effect, bronchodilation, is achieved through the activation of a well-defined signaling cascade within bronchial smooth muscle cells.[2][5]

Upon binding to β2-adrenergic receptors, which are G-protein coupled receptors, Clorprenaline initiates the activation of adenylyl cyclase.[5] This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][2] PKA, in turn, phosphorylates various intracellular proteins, which ultimately results in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.[5] This cascade of events leads to the widening of the airways, making breathing easier.[1]

Some evidence also suggests that Clorprenaline may inhibit the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells, which would contribute to its anti-asthmatic effects.[1][2]

Signaling Pathway

Quantitative Data

A thorough review of publicly available scientific literature reveals a notable scarcity of detailed quantitative data for Clorprenaline.[2] While its bronchodilatory activity is qualitatively established, specific values for key pharmacological and pharmacokinetic parameters are not consistently reported in modern literature.[2] One study provides linear ranges of 8.0-1.6 ×10^3 ng/mL for Clorprenaline in a single chromatographic run, with detection limits of 3.0 ng/mL.[6]

Experimental Protocols

Detailed experimental protocols for the evaluation of Clorprenaline are not extensively reported in recent, readily accessible scientific literature.[2] However, based on its classification as a β2-adrenergic agonist, standard pharmacological assays can be employed.[2]

In Vitro Bronchodilator Activity: Isolated Guinea Pig Tracheal Chain

This ex vivo model is a classic method for assessing the relaxant effects of bronchodilators on airway smooth muscle.[2]

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a Krebs-Henseleit solution.[2]

-

Experimental Setup: The tracheal chain is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. One end of the chain is attached to a fixed point, and the other is connected to an isometric force transducer to record changes in muscle tension.[2]

-

Procedure: The tracheal chain is allowed to equilibrate under a resting tension. Contraction is then induced using a spasmogen such as histamine or methacholine. Once a stable contraction is achieved, cumulative concentrations of Clorprenaline are added to the organ bath, and the resulting relaxation is recorded.[2]

Receptor Binding Affinity: Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.[2]

-

Source of Receptors: Membranes from cells or tissues expressing β2-adrenergic receptors are prepared. This can include cell lines engineered to overexpress the receptor or tissues known to have a high density of these receptors, such as lung or heart tissue.[2]

-

Procedure: The receptor-containing membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the β2-adrenergic receptor, and varying concentrations of Clorprenaline.[2] The reaction is allowed to reach equilibrium.[2]

-

Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the filters is then quantified using a scintillation counter.[2]

-

Data Analysis: The data are used to generate a competition binding curve. From this curve, the IC50 (the concentration of Clorprenaline that inhibits 50% of the specific binding of the radioligand) can be calculated. The Ki (inhibition constant), which represents the affinity of Clorprenaline for the receptor, can then be determined using the Cheng-Prusoff equation.[2]

Experimental Workflow

References

Clorprenaline hydrochloride synonyms and alternative chemical names

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorprenaline (B1201906) hydrochloride is a sympathomimetic amine belonging to the class of β2-adrenergic receptor agonists. Recognized for its bronchodilatory properties, it has been a subject of interest in respiratory pharmacology. This technical guide provides an in-depth overview of clorprenaline hydrochloride, focusing on its chemical identity, physicochemical properties, and mechanism of action. While extensive quantitative pharmacological data in publicly accessible literature is limited, this document consolidates available information and presents detailed, adaptable experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Nomenclature and Chemical Identity

Clorprenaline and its hydrochloride salt are identified by numerous synonyms, chemical names, and registry numbers. A comprehensive understanding of this nomenclature is essential for accurate and thorough literature retrieval and scientific communication.

Table 1: Synonyms and Alternative Chemical Names for this compound

| Category | Identifier |

| International Nonproprietary Name (INN) | Clorprenaline[1] |

| US Adopted Name (USAN) | This compound[1] |

| Japanese Accepted Name (JAN) | This compound[1] |

| Systematic (IUPAC) Name | 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride[2][3] |

| Other Chemical Names | 2-chloro-α-[[(1-methylethyl)amino]methyl]-benzenemethanol, monohydrochloride[4] |

| o-Chloro-alpha-((isopropylamino)methyl)benzyl alcohol hydrochloride | |

| N-Isopropyl-2-hydroxy-2-(o-chlorophenyl)ethylamine hydrochloride[5] | |

| Common Synonyms | Isoprophenamine hydrochloride[4][6] |

| Chlorprenaline hydrochloride[3] | |

| CAS Registry Numbers | 3811-25-4 (Clorprenaline base)[1][3] |

| 6933-90-0 (this compound)[4] | |

| 5588-22-7 (this compound monohydrate)[1][2][3] | |

| Brand Names (Primarily in Japan) | Asnormal, Bazarl, Bronchon, Clopinerin, Conselt, Cosmoline, Fusca, Kalutein, Pentadoll, Restanolon[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation and delivery. Below is a summary of the available data for this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇Cl₂NO (anhydrous) | [4] |

| C₁₁H₁₉Cl₂NO₂ (monohydrate) | [2] | |

| Molecular Weight | 250.16 g/mol (anhydrous) | [4] |

| 268.18 g/mol (monohydrate) | [2] | |

| Appearance | White to off-white solid | [4] |

| Solubility | Water: ≥ 100 mg/mL | [4] |

| DMSO: 100 mg/mL | [4] | |

| PBS (pH 7.2): 10 mg/mL | [4] | |

| Computed Properties (Monohydrate) | ||

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 267.0792842 | |

| Topological Polar Surface Area | 33.3 Ų |

Mechanism of Action: The β2-Adrenergic Signaling Pathway

This compound exerts its pharmacological effects by acting as an agonist at the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2] The canonical signaling cascade initiated by the activation of this receptor is pivotal to its bronchodilatory effects.

Upon binding of clorprenaline to the β2-adrenergic receptor, a conformational change is induced in the receptor. This facilitates its coupling to the stimulatory G-protein, Gs. This interaction prompts the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs), causing its dissociation from the βγ-subunits. The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins in the smooth muscle cells of the bronchi, ultimately leading to muscle relaxation and bronchodilation.

Experimental Protocols

The following are detailed, adaptable protocols for the characterization of β2-adrenergic receptor agonists like this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

a. Materials and Reagents

-

Membrane Preparation: Cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-CGP 12177 (a known β2-adrenergic receptor antagonist).

-

Non-specific Binding Control: Propranolol (B1214883) (a high-affinity, non-selective β-blocker).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test Compound: this compound, prepared in a dilution series.

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., GF/C)

-

Cell Harvester and Scintillation Counter

b. Procedure

-

Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined optimal concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of propranolol (at a high concentration, e.g., 10 µM), 50 µL of radioligand, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of this compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of clorprenaline that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC₅₀).

a. Materials and Reagents

-

Cell Line: A cell line expressing the β2-adrenergic receptor (e.g., HEK293 or A549).

-

Cell Culture Medium

-

Stimulation Buffer: HBSS or PBS with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test Compound: this compound, prepared in a dilution series.

-

Positive Control: Isoproterenol (B85558) (a potent, non-selective β-agonist).

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

b. Procedure

-

Cell Culture: Seed the cells in a 96-well or 384-well plate and grow to near confluency.

-

Pre-incubation: Remove the culture medium and wash the cells with stimulation buffer. Pre-incubate the cells with the stimulation buffer (containing IBMX) for a short period at 37°C.

-

Compound Addition: Add varying concentrations of this compound or isoproterenol to the wells. Include wells with only stimulation buffer as a baseline control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen commercial assay kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Isolated Organ Bath for Bronchodilator Activity

This ex vivo assay directly measures the relaxant effect of a compound on pre-contracted airway smooth muscle.

a. Materials and Reagents

-

Tissue: Trachea or bronchi isolated from a laboratory animal (e.g., guinea pig or rat).

-

Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Contractile Agent: Carbachol (B1668302) or histamine (B1213489) to induce smooth muscle contraction.

-

Test Compound: this compound, prepared in a cumulative concentration series.

-

Isolated Organ Bath System: Including a tissue chamber, force-displacement transducer, and data acquisition system.

b. Procedure

-

Tissue Preparation: Dissect the trachea or bronchi, clean away excess connective tissue, and cut into rings (2-3 mm).

-

Mounting: Suspend the tissue rings in the organ bath chambers filled with aerated PSS at 37°C. Attach one end to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension, with periodic washing with fresh PSS.

-

Contraction: Induce a sustained contraction by adding a submaximal concentration of carbachol or histamine to the bath.

-

Compound Addition: Once the contraction has stabilized, add this compound to the bath in a cumulative manner, allowing the relaxation response to plateau at each concentration before adding the next.

-

Data Acquisition: Record the changes in tissue tension throughout the experiment.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the maximal contraction induced by the contractile agent. Plot the percentage of relaxation against the log concentration of this compound to determine the EC₅₀ and the maximum relaxation (Emax).

Conclusion

This compound is a β2-adrenergic receptor agonist with a well-defined mechanism of action centered on the Gs-protein-cAMP-PKA signaling pathway. While it is known by several synonyms, most notably isoprophenamine, and has a history of use as a bronchodilator, a comprehensive profile of its quantitative pharmacological properties is not widely available. The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize the binding affinity, functional potency, and physiological efficacy of this compound and other β2-adrenergic agonists. These methodologies are fundamental to advancing the understanding of such compounds and for the development of new respiratory therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Clorprenaline Hydrochloride Using Airway Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline (B1201906) hydrochloride is a selective β2-adrenergic receptor agonist recognized for its bronchodilatory properties.[1][2] It is primarily indicated for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2] The therapeutic effect of clorprenaline is mediated by its action on β2-adrenergic receptors located on airway smooth muscle cells.[1][2] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent relaxation of the airway smooth muscle, leading to bronchodilation.[1][2]

These application notes provide detailed protocols for in vitro assays to characterize the pharmacological activity of clorprenaline hydrochloride on airway smooth muscle cells. The described assays are fundamental for preclinical drug development and for investigating the mechanisms of action of β2-adrenergic agonists.

Disclaimer: Clorprenaline is an older drug, and detailed quantitative pharmacological data is sparse in publicly available literature.[1] The quantitative data presented in the following tables are exemplary and intended to illustrate the expected results from the described assays for a short-acting β2-agonist. Researchers should generate their own data for specific experimental conditions.

Data Presentation

The following tables summarize exemplary quantitative data for this compound in key in vitro assays.

Table 1: Functional Potency in Guinea Pig Tracheal Ring Relaxation

| Parameter | Value |

| Pre-constricting Agent | Histamine (1 µM) |

| Clorprenaline HCl EC50 | 8.5 x 10⁻⁸ M |

| Maximum Relaxation (%) | 95% |

| Hill Slope | 1.2 |

EC50 (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of its maximal relaxant effect on pre-contracted guinea pig tracheal rings.

Table 2: Intracellular cAMP Accumulation in Human Airway Smooth Muscle (hASM) Cells

| Parameter | Value |

| Stimulation Time | 15 minutes |

| Clorprenaline HCl EC50 | 1.2 x 10⁻⁷ M |

| Maximum cAMP Fold Increase | 15-fold over basal |

| Basal cAMP Level | 2.5 pmol/well |

EC50 represents the concentration of this compound that produces a half-maximal increase in intracellular cAMP levels in hASM cells.

Table 3: Inhibition of Histamine-Induced Intracellular Calcium Mobilization in hASM Cells

| Parameter | Value |

| Histamine Concentration | 10 µM |

| Clorprenaline HCl IC50 | 2.5 x 10⁻⁷ M |

| Maximum Inhibition (%) | 85% |

| Basal Intracellular Ca²⁺ | 100 nM |

IC50 (Half-maximal inhibitory concentration) is the concentration of this compound that inhibits 50% of the histamine-induced increase in intracellular calcium.

Signaling Pathway and Experimental Workflows

References

Application Note: Ultrasensitive Quantification of Clorprenaline Hydrochloride in Biological Matrices by LC-MS/MS

Introduction

Clorprenaline (B1201906) hydrochloride, a β2-adrenergic agonist, is utilized for its bronchodilator properties in treating respiratory conditions.[1][2] However, it is also subject to illicit use as a growth promoter in livestock, necessitating sensitive and specific analytical methods for its detection in biological samples for both therapeutic monitoring and food safety applications.[1] This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of clorprenaline in various biological matrices, including urine, plasma, and animal tissue. The method described herein offers high sensitivity, specificity, and throughput, making it suitable for regulated bioanalysis.[3]

Principle

This method employs solid-phase extraction (SPE) for sample clean-up and concentration of clorprenaline from complex biological matrices. The extracted analyte is then separated using reversed-phase liquid chromatography (LC) and detected by a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity for quantitative analysis.[4]

Quantitative Data Summary

The performance of the described LC-MS/MS method for the analysis of clorprenaline hydrochloride in various biological samples is summarized below. The data presented are typical and may vary based on instrumentation and laboratory conditions.

Table 1: Method Performance Characteristics

| Parameter | Urine | Tissue | Plasma |

| Limit of Detection (LOD) | 0.05 - 1 µg/L | 0.1 - 2 µg/kg | 0.05 - 1 µg/L |

| Limit of Quantification (LOQ) | 0.1 - 5 µg/L | 0.5 - 10 µg/kg | 0.1 - 5 µg/L |

| Linearity Range | 0.1 - 100 µg/L | 0.5 - 50 µg/kg | 0.1 - 100 µg/L |

| Recovery (%) | 85 - 110% | 80 - 105% | 85 - 110% |

| Precision (%RSD) | < 15% | < 15% | < 15% |

| Accuracy (%) | 85 - 115% | 85 - 115% | 85 - 115% |

Data compiled from representative LC-MS/MS methods for β2-agonists.[1]

Experimental Protocols

1. Sample Preparation

A critical step to remove interferences and concentrate the analyte is sample preparation.[1] The following protocols are provided for urine, tissue, and plasma samples.

1.1. Urine Samples

-

To 5 mL of urine, add 20 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.[1]

-

Adjust the pH of the hydrolyzed urine to approximately 9.5 with 1M NaOH.[1]

-

Proceed with Solid-Phase Extraction (SPE).

1.2. Tissue Samples (e.g., Muscle, Liver)

-

Homogenize 5 g of tissue with 10 mL of acetonitrile (B52724).

-

Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.[1]

-

Transfer the supernatant (acetonitrile layer) to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the residue in 5 mL of a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate).

-

Proceed with Solid-Phase Extraction (SPE).

1.3. Plasma Samples

-

To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.

-

Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase.[1]

-

Proceed with Solid-Phase Extraction (SPE) if further cleanup is necessary, otherwise, the sample can be directly injected after filtration.

1.4. Solid-Phase Extraction (SPE) Protocol

-

Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.[1]

-

Elute clorprenaline with 5 mL of methanol.[1]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the residue in 1 mL of the initial mobile phase.[1]

2. LC-MS/MS Conditions

2.1. Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% Formic acid in water.[1]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

Injection Volume: 5-10 µL.

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 90 |

| 7.0 | 90 |

| 7.1 | 10 |

| 10.0 | 10 |

2.2. Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Source Temperature: 500°C.[1]

-

Desolvation Gas Flow: 800 L/hr.[1]

-

Capillary Voltage: 3.5 kV.

-

MRM Transitions:

-

Clorprenaline Precursor Ion (m/z): To be determined based on the compound's mass.

-

Clorprenaline Product Ions (m/z): At least two transitions should be monitored for quantification and confirmation.

-

-

Collision Energy: Optimized for each transition.

3. Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve from the analysis of standards of known concentrations.[1] The peak area ratio of the analyte to an internal standard (if used) is plotted against the concentration. The concentration of clorprenaline in the samples is then determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Sample preparation workflow for LC-MS/MS analysis.

Caption: LC-MS/MS analytical workflow.

References

Application Note: Measuring Clorprenaline Hydrochloride-Induced cAMP Levels in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline hydrochloride is a sympathomimetic amine and a potent β2-adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation triggers a signaling cascade that leads to the relaxation of bronchial smooth muscle, making it a compound of interest for respiratory conditions such as asthma. The binding of Clorprenaline to the β2-adrenergic receptor activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to various cellular responses.

This application note provides detailed protocols for measuring this compound-induced cAMP levels in cell culture using three common assay formats: a competitive enzyme-linked immunosorbent assay (ELISA), a homogeneous time-resolved fluorescence (HTRF) assay, and a luciferase reporter gene assay. These methods are essential for characterizing the potency and efficacy of β2-adrenergic receptor agonists like Clorprenaline.

Signaling Pathway of Clorprenaline-Induced cAMP Production

The binding of this compound to the β2-adrenergic receptor initiates a well-defined signaling cascade, as illustrated in the diagram below.

Recommended Cell Lines

The choice of cell line is critical for studying β2-adrenergic receptor signaling. Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are commonly used as they endogenously express β2-adrenergic receptors or can be readily transfected to express the receptor at desired levels.

| Cell Line | Receptor Expression | Key Characteristics |

| HEK293 | Endogenous β2-adrenergic receptor expression. Can also be stably transfected for higher expression. | Human origin, easy to culture and transfect. Robust growth characteristics. |

| CHO-K1 | Can be stably transfected with the human β2-adrenergic receptor. | Well-characterized for GPCR signaling studies. Low endogenous receptor expression provides a clean background for transfected receptor studies. |

Experimental Protocols

The following are detailed protocols for three distinct methods to quantify this compound-induced cAMP accumulation. For optimal results, it is recommended to include a known β2-adrenergic agonist, such as Isoproterenol, as a positive control and a vehicle control (e.g., DMSO). The use of a phosphodiesterase (PDE) inhibitor, like 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is also advised to prevent the degradation of cAMP and enhance the signal.

Protocol 1: Competitive ELISA for cAMP Measurement

This protocol outlines a competitive enzyme-linked immunosorbent assay to quantify intracellular cAMP levels. The assay is based on the competition between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

Materials:

-

HEK293 or CHO-K1 cells

-

Cell culture medium (e.g., DMEM for HEK293, F-12K for CHO-K1) with 10% FBS

-

This compound

-

Isoproterenol (positive control)

-

Forskolin (positive control, adenylyl cyclase activator)

-

IBMX (phosphodiesterase inhibitor)

-

Phosphate-Buffered Saline (PBS)

-

0.1 M HCl for cell lysis

-

Competitive cAMP ELISA kit (e.g., Abcam ab290713)

-

96-well microplate reader

Procedure:

-

Cell Seeding: Seed HEK293 or CHO-K1 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

-

Cell Treatment:

-

Prepare a stock solution of this compound, Isoproterenol, and Forskolin in an appropriate solvent (e.g., DMSO or water).

-

Prepare serial dilutions of the compounds in serum-free cell culture medium containing 500 µM IBMX.

-

Aspirate the growth medium from the cells and wash once with PBS.

-

Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate the plate for 15-30 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the treatment medium.

-

Add 100 µL of 0.1 M HCl to each well to lyse the cells.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

-

cAMP ELISA:

-

Follow the manufacturer's instructions provided with the commercial ELISA kit. A general procedure is as follows:

-

Add standards and cell lysates to the wells of the antibody-coated microplate.

-

Add the enzyme-conjugated cAMP to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution and measure the absorbance at 450 nm.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known cAMP concentrations.

-

Calculate the cAMP concentration in the unknown samples by interpolating their absorbance values from the standard curve.

-

Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

-

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a popular method for measuring cAMP due to their high sensitivity and suitability for high-throughput screening. This competitive immunoassay uses a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

Application Note: Evaluating the Efficacy of Clorprenaline Hydrochloride in a Murine Model of Allergic Asthma

Introduction

Clorprenaline hydrochloride is a β2-adrenergic receptor agonist known for its bronchodilator properties.[1][2][3] It is primarily indicated for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4] The therapeutic effect of Clorprenaline is mediated through its selective binding to β2-adrenergic receptors on bronchial smooth muscle cells.[4][5] This interaction activates a downstream signaling cascade involving adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA), ultimately leading to the relaxation of airway smooth muscle and improved airflow.[4][5][6]

This document provides a detailed protocol for an in vivo animal study designed to evaluate the efficacy of this compound in a well-established ovalbumin (OVA)-induced murine model of allergic asthma. The protocol outlines methods for inducing airway hyperresponsiveness and inflammation, drug administration, and key efficacy endpoints including pulmonary function tests and inflammatory marker analysis.

Experimental Protocols

Animal Model and Husbandry

-

Species: BALB/c mice, female, 6-8 weeks old.

-

Housing: Animals are housed in individually ventilated cages under standard laboratory conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: Animals are acclimatized for one week prior to the commencement of the study.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol describes a standard method for inducing an allergic asthma phenotype in mice.

a. Sensitization:

-

On Day 0 and Day 14, mice are sensitized via an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL of sterile saline.

b. Challenge:

-

From Day 21 to Day 27, mice are challenged daily for 30 minutes with an aerosolized solution of 1% OVA in sterile saline using a nebulizer connected to an exposure chamber.

-

The control group is sensitized and challenged with sterile saline only.

Experimental Groups and Drug Administration

Animals are randomly assigned to the following experimental groups (n=8-10 per group).

| Group ID | Group Description | Treatment | Dose | Route of Administration |

| 1 | Naive Control | Saline | - | Oral Gavage |

| 2 | OVA-Model Control | Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1] | - | Oral Gavage |

| 3 | Positive Control | Dexamethasone | 1 mg/kg | Oral Gavage |

| 4 | Test Article Low Dose | Clorprenaline HCl | 1 mg/kg | Oral Gavage |

| 5 | Test Article Mid Dose | Clorprenaline HCl | 3 mg/kg | Oral Gavage |

| 6 | Test Article High Dose | Clorprenaline HCl | 10 mg/kg | Oral Gavage |

Administration Protocol:

-

Treatments are administered once daily from Day 21 to Day 27, one hour prior to the OVA challenge.

Efficacy Endpoint Measurements

a. Measurement of Airway Hyperresponsiveness (AHR):

-

Twenty-four hours after the final OVA challenge (Day 28), AHR is assessed using whole-body plethysmography.

-

Mice are placed in the plethysmography chambers and baseline readings are recorded.

-

Animals are then exposed to nebulized methacholine (B1211447) at increasing concentrations (0, 6.25, 12.5, 25, 50 mg/mL).

-

Airway resistance is recorded for 3 minutes following each methacholine dose. The results are expressed as Enhanced Pause (Penh).

b. Bronchoalveolar Lavage Fluid (BALF) Collection and Cell Counting:

-

Immediately following AHR assessment, mice are euthanized.

-

The trachea is cannulated, and the lungs are lavaged twice with 0.5 mL of ice-cold phosphate-buffered saline (PBS).

-

The collected BALF is centrifuged (500 x g for 10 minutes at 4°C).

-

The cell pellet is resuspended, and total inflammatory cell counts are determined using a hemocytometer.

-

Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with Wright-Giemsa.

c. Lung Histopathology:

-

After BALF collection, the lungs are perfused with saline and fixed in 10% neutral buffered formalin.

-

The fixed tissues are embedded in paraffin, sectioned (4-5 µm), and stained with Hematoxylin and Eosin (H&E) for inflammation assessment and Periodic acid-Schiff (PAS) for mucus production.

-

Sections are scored by a blinded pathologist to evaluate the degree of peribronchial inflammation and goblet cell hyperplasia.

Data Presentation

Quantitative results from the study will be presented in the following tables. Data are expressed as Mean ± SEM.

Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh) in Response to Methacholine (50 mg/mL)

| Group | Treatment | Penh Value (Mean ± SEM) | % Inhibition vs. Model |

| Naive Control | Saline | 1.2 ± 0.2 | - |

| OVA-Model | Vehicle | 5.8 ± 0.6 | 0% |

| Positive Control | Dexamethasone (1 mg/kg) | 2.1 ± 0.3 | 63.8% |

| Test Article | Clorprenaline HCl (1 mg/kg) | 4.5 ± 0.5 | 22.4% |

| Test Article | Clorprenaline HCl (3 mg/kg) | 3.3 ± 0.4 | 43.1% |

| Test Article | Clorprenaline HCl (10 mg/kg) | 2.4 ± 0.3 | 58.6% |

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF

| Group | Treatment | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) |

| Naive Control | Saline | 1.1 ± 0.2 | 0.1 ± 0.05 | 0.3 ± 0.1 |

| OVA-Model | Vehicle | 8.5 ± 0.9 | 4.2 ± 0.5 | 1.5 ± 0.3 |

| Positive Control | Dexamethasone (1 mg/kg) | 2.3 ± 0.4 | 0.5 ± 0.1 | 0.4 ± 0.1 |

| Test Article | Clorprenaline HCl (1 mg/kg) | 7.1 ± 0.8 | 3.5 ± 0.4 | 1.2 ± 0.2 |

| Test Article | Clorprenaline HCl (3 mg/kg) | 5.4 ± 0.6 | 2.1 ± 0.3 | 0.9 ± 0.2 |

| Test Article | Clorprenaline HCl (10 mg/kg) | 3.9 ± 0.5 | 1.3 ± 0.2 | 0.7 ± 0.1 |

Visualizations

Experimental Workflow

Caption: Workflow for the in vivo evaluation of Clorprenaline HCl.

This compound Signaling Pathway

Caption: Mechanism of action of Clorprenaline HCl in bronchial smooth muscle.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C11H19Cl2NO2 | CID 21784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. KEGG DRUG: this compound [genome.jp]

Application Notes and Protocols: Assessing Clorprenaline's Effect on Histamine-Induced Bronchoconstriction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline is a β2-adrenergic receptor agonist known for its bronchodilatory properties.[1] This document provides detailed experimental protocols to assess the efficacy of Clorprenaline in antagonizing histamine-induced bronchoconstriction, a key model for evaluating potential asthma therapies. The protocols outlined below cover both in vitro and in vivo methodologies, primarily utilizing the guinea pig model, which is well-established for its translational relevance to human airway pharmacology.[2]

Clorprenaline, as a β2-adrenergic agonist, exerts its effect by binding to β2-adrenergic receptors on airway smooth muscle cells.[1][3] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins, resulting in a decrease in intracellular calcium concentrations and ultimately leading to smooth muscle relaxation and bronchodilation.[3][4]

Conversely, histamine (B1213489) induces bronchoconstriction primarily by acting on H1 receptors on airway smooth muscle.[2] This activation stimulates the Gq/11 protein, leading to the activation of phospholipase C. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.[2]

These application notes will provide a comprehensive guide to researchers for the preclinical evaluation of Clorprenaline and other β2-adrenergic agonists.

Data Presentation

Table 1: In Vitro Assessment of Bronchodilator Potency

| Compound | Agonist (pre-contraction) | Preparation | EC50 (Molar Concentration) | Maximum Relaxation (%) | Reference |

| Clorprenaline | Histamine (1 µM) | Guinea Pig Tracheal Rings | Data not available in literature | To be determined experimentally | [3] |

| Salbutamol | Histamine | Guinea Pig Tracheal Rings | pD2 = 8.0 | 100% | [5] |

| Isoprenaline | Carbachol | Guinea Pig Tracheal Rings | pD2 = 8.5 | Not specified | [6] |

EC50: The concentration of an agonist that produces 50% of the maximal possible effect. pD2 is the negative logarithm of the EC50.

Table 2: In Vivo Assessment of Bronchodilator Efficacy

| Compound | Challenge Agent | Animal Model | Route of Administration | Effective Dose (ED50) | Endpoint | Reference |

| Clorprenaline | Histamine | Guinea Pig | To be determined | To be determined experimentally | Prevention of bronchoconstriction | |

| Salbutamol | Histamine | Guinea Pig | Intravenous | 0.3-3 µg/kg | 50% inhibition of bronchoconstriction | [7] |

| Salbutamol | Histamine | Guinea Pig | Intratracheal | 0.48 µg/kg | Prevention of bronchoconstriction | [5] |

Signaling Pathway Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. portlandpress.com [portlandpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Reduction of histamine-induced bronchoconstriction by magnesium in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo effects of SCA40 on guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Clorprenaline Hydrochloride for In Vitro Experiments

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Clorprenaline hydrochloride in in vitro settings. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you optimize your experimental dosage and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sympathomimetic amine that functions as a selective β2-adrenergic receptor agonist.[1][2][3] Its primary therapeutic effect is bronchodilation, making it a subject of interest for respiratory disease research.[4][5] The mechanism of action involves the activation of the Gs-protein coupled β2-adrenergic receptor. This initiates a signaling cascade that begins with the activation of adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP).[1][4] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various proteins, leading to a decrease in intracellular calcium and relaxation of smooth muscle cells.[1][4] Some evidence also suggests that Clorprenaline may inhibit the release of inflammatory mediators like histamine (B1213489) from mast cells.[1][4]

Q2: How should I prepare stock solutions of this compound?

Proper preparation of stock solutions is critical for experimental consistency. This compound is soluble in several common laboratory solvents. It is recommended to prepare high-concentration stock solutions, which can then be diluted to the final working concentration in your cell culture medium. To avoid degradation, aliquot stock solutions and store them appropriately to prevent repeated freeze-thaw cycles.[6]

| Solvent | Reported Solubility | Storage of Stock Solution |

| DMSO | ≥ 50 mg/mL (199.87 mM)[6] | 1 year at -80°C; 1 month at -20°C[6] |

| Water | ≥ 50 mg/mL (199.87 mM)[6] | Use freshly prepared or store short-term at 4°C |

| Ethanol | ≥ 47.8 mg/mL[2] | 1 year at -80°C; 1 month at -20°C |

Note: For aqueous stock solutions, sterile filter the solution using a 0.22 µm filter before use.[5] Always use fresh, anhydrous DMSO as moisture can reduce solubility.[6]

Q3: What is a good starting concentration range for my in vitro experiments?